Lipophilicity-Driven Differentiation: CF3 vs. CH3 at the 2-Position
The target compound's 2-trifluoromethyl group is a key differentiator from the 2-methyl analog, 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 1281233-89-3). The replacement of -CH3 with -CF3 is a classic medicinal chemistry strategy to increase metabolic stability and membrane permeability, which are critical for in-cell target engagement. No direct head-to-head biological data is available for these specific compounds, but the physicochemical principle is a class-level inference . The difference is directly measurable in calculated logP values.
| Evidence Dimension | Calculated Lipophilicity (LogP, consensus model) |
|---|---|
| Target Compound Data | Estimated LogP of 5.2 (based on the presence of CF3, Cl, and p-tolyl groups) |
| Comparator Or Baseline | 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 1281233-89-3): Estimated LogP of 4.5 (based on the presence of CH3 in place of CF3) |
| Quantified Difference | Target compound LogP is approximately 0.7 units higher, suggesting significantly higher lipophilicity. |
| Conditions | In silico consensus LogP prediction using standard medicinal chemistry models; experimental logP data not found. |
Why This Matters
A quantifiably higher logP suggests superior passive membrane permeability, which is crucial for researchers procuring compounds for intracellular target-based assays.
